3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is known for its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-(1,3-thiazol-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the naphthalen-1-ylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H16N4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H16N4/c1-15-13-22(25-19-11-6-8-16-7-2-3-9-17(16)19)27-21-12-5-4-10-20(21)26-23(27)18(15)14-24/h2-13,25H,1H3 |
InChI Key |
DZWOZMSHKADDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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